molecular formula C17H24N4O2 B10979484 N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide

N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide

Cat. No.: B10979484
M. Wt: 316.4 g/mol
InChI Key: YNOLSQCVRSSZOK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylated glycinamide moiety, and a trimethylpyrazolylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide typically involves multiple steps:

    Formation of the pyrazole ring: The 1,3,5-trimethyl-1H-pyrazole can be synthesized through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Attachment of the pyrazole ring to the glycinamide: The pyrazole derivative is then reacted with N-methylglycinamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.

    Introduction of the methoxyphenyl group: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The amide bond can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring could interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N-methylglycinamide: Lacks the pyrazole ring, which may result in different biological activity.

    N-(2-methoxyphenyl)-N~2~-methyl-N~2~-(phenylmethyl)glycinamide: Contains a phenylmethyl group instead of the trimethylpyrazolylmethyl group, which may affect its binding affinity and specificity.

Uniqueness

N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide is unique due to the presence of the trimethylpyrazolylmethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[methyl-[(1,3,5-trimethylpyrazol-4-yl)methyl]amino]acetamide

InChI

InChI=1S/C17H24N4O2/c1-12-14(13(2)21(4)19-12)10-20(3)11-17(22)18-15-8-6-7-9-16(15)23-5/h6-9H,10-11H2,1-5H3,(H,18,22)

InChI Key

YNOLSQCVRSSZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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